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Compound of Interest

Compound Name: Sniper(ER)-110

Cat. No.: B12421553 Get Quote

Technical Support Center: Sniper(ER)-110
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on identifying and minimizing off-target effects of

Sniper(ER)-110, a potent estrogen receptor α (ERα) degrader.

Frequently Asked Questions (FAQs)
Q1: What is Sniper(ER)-110 and what is its mechanism of action?

Sniper(ER)-110 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type

of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a

ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the estrogen

receptor α (ERα), connected by a linker.[1] Its mechanism of action involves hijacking the cell's

ubiquitin-proteasome system to induce the degradation of ERα. By simultaneously binding to

ERα and an E3 ubiquitin ligase, Sniper(ER)-110 facilitates the ubiquitination of ERα, marking it

for degradation by the proteasome.[1][2] This leads to the depletion of ERα protein levels in

cells.

Q2: What are the known on-target effects of Sniper(ER)-110?

The primary on-target effect of Sniper(ER)-110 is the potent and selective degradation of the

ERα protein.[1] This leads to the inhibition of estrogen-dependent signaling pathways, which

can induce apoptosis in ERα-positive cancer cells.[1] Additionally, as an IAP-based PROTAC,
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Sniper(ER)-110 also induces the degradation of Inhibitor of Apoptosis Proteins (IAPs),

specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis

protein (XIAP).[3][4] This can be advantageous in cancer therapy as many cancer cells

overexpress IAPs to evade apoptosis.[4]

Q3: What are the potential sources of off-target effects of Sniper(ER)-110?

Potential off-target effects of Sniper(ER)-110 can arise from its constituent components:

4-Hydroxytamoxifen (4-OHT) moiety: The ERα ligand, 4-OHT, is known to have off-target

activities. It can interact with other receptors, such as the G protein-coupled estrogen

receptor (GPR30), and other cellular targets, including histamine, muscarinic, and dopamine

receptors.[5][6][7][8]

IAP Ligand: The ligand that recruits the IAP E3 ligase can have its own biological activity,

including the degradation of IAP proteins themselves.[3][9] While this is an intended part of

the mechanism for some SNIPERs, it can be considered an off-target effect if the sole

therapeutic goal is ERα degradation.

Formation of binary or ternary complexes with unintended proteins: The Sniper(ER)-110
molecule could potentially form binary complexes with off-target proteins or facilitate the

formation of ternary complexes between the E3 ligase and an unintended protein, leading to

its degradation.

Q4: How can I identify potential off-target effects of Sniper(ER)-110 in my experimental

system?

Global proteomics is the most comprehensive method to identify off-target effects. This typically

involves treating your cells with Sniper(ER)-110 and a vehicle control, followed by mass

spectrometry-based proteomic analysis to identify proteins that are depleted or upregulated.

A general workflow for a global proteomics experiment is as follows:

Cell Culture
(e.g., MCF-7)

Treatment
(Sniper(ER)-110 vs. Vehicle) Cell Lysis & Protein Extraction Protein Digestion

(e.g., Trypsin) LC-MS/MS Analysis Data Analysis
(Protein Identification & Quantification) Off-Target Identification
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Click to download full resolution via product page

Caption: A typical workflow for identifying off-target effects using global proteomics.

Q5: What are some general strategies to minimize off-target effects of PROTACs like

Sniper(ER)-110?

Several strategies can be employed to minimize off-target effects of PROTACs:

Optimize the linker: The length and composition of the linker connecting the two ligands can

significantly influence the formation and stability of the ternary complex, thereby affecting

selectivity.[10]

Modify the E3 ligase ligand: Using a more selective IAP ligand could potentially reduce off-

target effects associated with this component.

Develop tissue-specific delivery systems: Encapsulating the PROTAC in a delivery vehicle

that targets specific tissues or cell types can reduce systemic exposure and off-target effects.

Use the lowest effective concentration: Titrating the concentration of Sniper(ER)-110 to the

lowest level that still achieves the desired on-target degradation can help minimize off-target

engagement.
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Issue Potential Cause Recommended Solution

High level of off-target protein

degradation observed in

proteomics.

1. Sniper(ER)-110

concentration is too high.2.

Off-target activity of the 4-OHT

or IAP ligand moiety.

1. Perform a dose-response

experiment to determine the

lowest effective concentration

for ERα degradation.2. As a

control, treat cells with 4-OHT

and the IAP ligand separately

to assess their individual

effects.

Inconsistent ERα degradation

between experiments.

1. Cell passage number and

confluency variations.2.

Inconsistent Sniper(ER)-110

preparation and storage.

1. Use cells within a consistent

passage number range and

ensure similar confluency at

the time of treatment.2.

Prepare fresh stock solutions

of Sniper(ER)-110 and store

them appropriately at -20°C or

-80°C.

No ERα degradation observed.

1. Incorrect cell line (ERα-

negative).2. Degraded

Sniper(ER)-110.3. Proteasome

inhibition.

1. Confirm ERα expression in

your cell line by Western blot

or qPCR.2. Use a fresh batch

of Sniper(ER)-110.3. Ensure

that no proteasome inhibitors

are present in the cell culture

medium.

Unexpected cell toxicity.

1. Off-target effects leading to

the degradation of essential

proteins.2. On-target toxicity

due to potent ERα and IAP

degradation.

1. Perform global proteomics

to identify potential off-target

proteins that could explain the

toxicity.2. Compare the toxicity

profile with that of a selective

ERα antagonist (e.g.,

fulvestrant) and an IAP

antagonist.

Quantitative Data Summary
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Table 1: In Vitro Degradation Efficiency of Sniper(ER)-110

Compound Cell Line DC50 (4h) DC50 (48h) Reference

Sniper(ER)-110 Not Specified <3 nM 7.7 nM [11][12][13]

Table 2: Comparison of Apoptotic Induction by Different SNIPERs

Compound Cell Line
Apoptosis
Induction (at >50
nM)

Reference

Sniper(ER)-110 MCF-7
Higher than

Sniper(ER)-87
[1]

Sniper(ER)-105 MCF-7
Higher than

Sniper(ER)-87
[1]

Sniper(ER)-126 MCF-7
Higher than

Sniper(ER)-87
[1]

Sniper(ER)-87 MCF-7 Baseline [1]

Sniper(ER)-110 T47D
No reasonable

apoptosis observed
[1]

Key Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation

Cell Seeding: Seed ERα-positive cells (e.g., MCF-7) in a 6-well plate and allow them to

adhere overnight.

Treatment: Treat the cells with varying concentrations of Sniper(ER)-110 (e.g., 0.1 nM to

100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 24, or 48 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

Incubate with a loading control antibody (e.g., GAPDH or β-actin).

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Quantification: Densitometrically quantify the band intensities and normalize the ERα signal

to the loading control.

Protocol 2: Global Proteomics Sample Preparation for Off-Target Analysis

Cell Culture and Treatment: Grow cells to ~80% confluency and treat with Sniper(ER)-110
(at a concentration determined to be effective for ERα degradation) and a vehicle control in

biological triplicates.

Cell Harvest and Lysis: Harvest the cells and lyse them in a buffer compatible with mass

spectrometry (e.g., urea-based buffer).

Protein Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free

cysteines with iodoacetamide.

Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.
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Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE)

column.

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass

spectrometer coupled to a liquid chromatography system.

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to

identify and quantify the proteins in each sample. Perform statistical analysis to identify

proteins that are significantly downregulated or upregulated upon Sniper(ER)-110 treatment.
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Caption: Mechanism of action of Sniper(ER)-110 leading to ERα degradation.
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Caption: A logical troubleshooting guide for common Sniper(ER)-110 experimental issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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